molecular formula C14H11F3N4O3S B12483167 4-Amino-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]pyrimidine-5-carboxylic acid

4-Amino-2-[(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)sulfanyl]pyrimidine-5-carboxylic acid

Cat. No.: B12483167
M. Wt: 372.32 g/mol
InChI Key: HOXBISWVJMKQDI-UHFFFAOYSA-N
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Description

4-AMINO-2-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLIC ACID is a complex organic compound with significant potential in various fields of scientific research This compound is characterized by its unique structure, which includes a trifluoromethyl group, a carbamoyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-AMINO-2-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under controlled conditions.

    Carbamoylation: The carbamoyl group is introduced through a reaction with isocyanates or carbamoyl chlorides.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-AMINO-2-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-AMINO-2-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-AMINO-2-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function.

    Modulating Receptors: Interacting with cellular receptors and altering signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(trifluoromethyl)benzonitrile: A related compound with similar structural features but different reactivity and applications.

    5-Amino-2-cyanobenzotrifluoride: Another similar compound used in the synthesis of pharmaceuticals.

Uniqueness

4-AMINO-2-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]PYRIMIDINE-5-CARBOXYLIC ACID is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in medicinal chemistry and other fields.

Properties

Molecular Formula

C14H11F3N4O3S

Molecular Weight

372.32 g/mol

IUPAC Name

4-amino-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C14H11F3N4O3S/c15-14(16,17)7-2-1-3-8(4-7)20-10(22)6-25-13-19-5-9(12(23)24)11(18)21-13/h1-5H,6H2,(H,20,22)(H,23,24)(H2,18,19,21)

InChI Key

HOXBISWVJMKQDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NC=C(C(=N2)N)C(=O)O)C(F)(F)F

Origin of Product

United States

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